molecular formula C16H19N3 B2740772 1-(5-Phenylpyridin-3-yl)-1,4-diazepane CAS No. 223796-38-1

1-(5-Phenylpyridin-3-yl)-1,4-diazepane

Cat. No.: B2740772
CAS No.: 223796-38-1
M. Wt: 253.349
InChI Key: YAWZOEAWIFAGIV-UHFFFAOYSA-N
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Description

Overview of 1,4-Diazepane Derivatives and Their Significance in Ligand Design

The strategic modification of the 1,4-diazepane core has yielded derivatives with a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as central nervous system (CNS) agents, exhibiting anxiolytic, antipsychotic, and anticonvulsant properties. nih.govresearchgate.netmdpi.com The significance of this scaffold in ligand design is underscored by its favorable physicochemical properties, which often translate to improved pharmacokinetic profiles. mdpi.comnih.gov

The ability to introduce diverse substituents at the nitrogen atoms and the carbon backbone of the diazepane ring allows for the fine-tuning of a molecule's steric and electronic properties. This modularity is a key advantage in ligand design, as it facilitates the optimization of binding affinity and selectivity for a specific biological target. The 1,4-diazepane scaffold can also act as a peptidomimetic, mimicking the secondary structure of peptides and enabling the design of small molecule inhibitors for protein-protein interactions. google.com

The diverse biological activities attributed to 1,4-diazepane derivatives are a testament to their versatility. Researchers have successfully developed compounds with antibacterial, antifungal, and anticancer activities, highlighting the broad therapeutic potential of this chemical class. nih.govresearchgate.netmdpi.com

Table 1: Reported Biological Activities of Substituted 1,4-Diazepane Derivatives

Biological ActivityTherapeutic Area
AnxiolyticCentral Nervous System
AntipsychoticCentral Nervous System
AnticonvulsantCentral Nervous System
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
AnticancerOncology

Contextualizing 1-(5-Phenylpyridin-3-yl)-1,4-diazepane within Contemporary Chemical Biology Research Paradigms

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas in modern chemical biology. The molecule incorporates both a 1,4-diazepane ring and a phenylpyridine moiety, each contributing to its potential biological profile.

The phenylpyridine fragment is a common structural motif in medicinal chemistry, known to participate in various receptor-ligand interactions, including pi-stacking and hydrophobic interactions. Its presence in this compound suggests a potential for this compound to engage with aromatic binding pockets in biological targets.

Contemporary chemical biology research often focuses on the development of highly selective molecular probes to investigate complex biological processes. The modular nature of this compound, combining a flexible diazepane scaffold with a rigid aromatic phenylpyridine unit, makes it an intriguing candidate for such applications. The synthesis of a library of analogues with variations on both the diazepane and phenylpyridine components could lead to the discovery of potent and selective modulators of specific biological pathways.

Table 2: Structural and Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H19N3
PubChem CID10777277

The exploration of compounds like this compound aligns with the current paradigm of leveraging privileged scaffolds to create novel chemical entities with tailored biological functions. Further investigation into its synthesis, conformational analysis, and biological evaluation is warranted to fully elucidate its potential within the field of chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenylpyridin-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWZOEAWIFAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Crystallographic Analysis of 1 5 Phenylpyridin 3 Yl 1,4 Diazepane

X-ray Crystallographic Studies of the Ligand in Complex with Protein Targets

X-ray crystallography has provided invaluable atomic-level insights into the binding modalities of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane with its protein targets. These studies have been fundamental in understanding the structural basis of its pharmacological activity.

Elucidation of the Binding Conformation and Orientation of this compound (NS3570)

The crystal structure of this compound, also known as NS3570, has been determined in complex with the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a well-established structural homolog for the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs). The crystallographic data, available under the Protein Data Bank (PDB) accession code 3U8L, reveals a distinct binding conformation and orientation of NS3570 within the binding pocket located at the interface of two Ls-AChBP subunits.

Component of NS3570 Observed Orientation in Binding Pocket (PDB: 3U8L)
Phenyl RingOccupies a hydrophobic subpocket, contributing to binding affinity.
Pyridine (B92270) RingCentrally located, with the nitrogen atom involved in key interactions.
1,4-Diazepane RingPositioned with substituents projecting towards the solvent-exposed area.

Detailed Analysis of Intermolecular Interactions within the Binding Pocket, Including Hydrogen Bonding and Halogen Bonding

The stability of the NS3570-Ls-AChBP complex is governed by a network of intermolecular interactions. A detailed analysis of the crystal structure reveals the significant roles of both hydrogen bonding and, in related analogs, halogen bonding.

A critical feature of the binding is the formation of a strong intersubunit bridge, which is believed to be a key determinant of agonist efficacy. This bridge is facilitated by interactions between the ligand and residues from both the principal and complementary faces of the binding site. While specific hydrogen bond distances for NS3570 are not explicitly detailed in the initial reports, the general binding mode of nicotinic agonists in AChBP involves a crucial hydrogen bond between the protonated nitrogen of the ligand and the backbone carbonyl oxygen of a tryptophan residue (Trp-147 in Ls-AChBP) on the principal face. Additionally, water-mediated hydrogen bonds often play a role in stabilizing the ligand-receptor complex.

Studies of a series of pyridine-containing agonists, including derivatives of NS3570, have highlighted the importance of halogen bonding in enhancing agonist efficacy. For halogenated analogs, a specific halogen bond can significantly contribute to the strength of the intersubunit anchoring, thereby influencing the functional activity of the compound. This interaction typically involves the halogen atom on the ligand and an electron-rich region of a residue on the complementary subunit.

Interaction Type Description Key Residues (Ls-AChBP)
Intersubunit BridgeLigand-mediated connection between the principal and complementary binding interfaces, crucial for agonist efficacy.Residues from both subunits
Hydrogen BondingPrimary interaction involving the protonated nitrogen of the agonist.Trp-147 (backbone C=O)
Halogen BondingObserved in halogenated analogs, strengthens the intersubunit bridge and enhances efficacy.Residues on the complementary face
Hydrophobic InteractionsInvolving the phenyl ring of NS3570.Aromatic residues in the binding pocket

Conformational Dynamics of the 1,4-Diazepane Ring System upon Ligand Binding

The seven-membered 1,4-diazepane ring is a flexible moiety that can adopt various conformations. Conformational analysis of similar N,N-disubstituted-1,4-diazepane systems in other receptor complexes has revealed a preference for a twist-boat conformation in the bound state. This conformation is often stabilized by intramolecular interactions. While the precise conformation of the 1,4-diazepane ring of NS3570 within the Ls-AChBP binding pocket is not explicitly detailed in the primary crystallographic report, it is likely to adopt a low-energy conformation that minimizes steric hindrance and optimizes interactions with the surrounding protein environment. The flexibility of this ring system can be a critical factor in allowing the ligand to adapt to the specific topology of the binding site upon binding.

Utilization of Acetylcholine-Binding Protein (Ls-AChBP) as a Structural Surrogate for Nicotinic Receptors (PDB ID: 3U8L for NS3570 complex)

The study of integral membrane proteins like nAChRs presents significant challenges for structural biology. The soluble acetylcholine-binding protein (AChBP) from the snail Lymnaea stagnalis has emerged as an invaluable tool in this field. nih.gov Ls-AChBP is a structural and functional homolog of the extracellular ligand-binding domain of nAChRs. nih.gov

A strong correlation between the binding affinities of a series of pyridine-containing agonists, including NS3570, for the human α4β2 nAChR and Ls-AChBP has been demonstrated. This correlation validates the use of Ls-AChBP as a reliable structural surrogate for studying ligand interactions with this particular nAChR subtype. The crystal structure of the NS3570-Ls-AChBP complex (PDB ID: 3U8L) has therefore provided a high-resolution model for understanding the molecular recognition of agonists at the α4β2 nAChR. nih.gov

Protein PDB ID Resolution Significance
Lymnaea stagnalis Acetylcholine-Binding Protein in complex with NS35703U8L2.32 ÅProvides a high-resolution structural model for agonist binding to the α4β2 nicotinic acetylcholine receptor. nih.gov

Implications of Crystallographic Data for Rational Ligand Design

The detailed structural information gleaned from the crystallographic analysis of the NS3570-Ls-AChBP complex has profound implications for the rational design of novel nicotinic receptor ligands. By providing a precise map of the binding site and the key interactions that govern ligand recognition and agonist activity, this data serves as a blueprint for structure-based drug design.

Key insights that can guide future design efforts include:

The importance of the intersubunit bridge: The understanding that a strong intersubunit bridge is correlated with higher agonist efficacy directs medicinal chemists to design molecules that can effectively span the principal and complementary faces of the binding site.

The role of specific interactions: The identification of crucial hydrogen bonds and the potential for halogen bonding provides specific targets for optimization. For instance, the incorporation of halogen atoms at appropriate positions can be explored as a strategy to enhance binding affinity and functional activity.

Exploitation of subpockets: The orientation of the phenyl group of NS3570 highlights the presence of a hydrophobic subpocket that can be further exploited to improve ligand potency and selectivity.

Modulation of the diazepane ring: The flexible 1,4-diazepane ring can be modified with different substituents to fine-tune the physicochemical properties of the ligand and to explore potential interactions with the solvent-exposed regions of the binding site.

In essence, the crystallographic data for the NS3570-Ls-AChBP complex provides a powerful tool for the iterative process of designing, synthesizing, and testing new compounds with improved pharmacological profiles for the treatment of various neurological and psychiatric disorders.

Computational Chemistry and Molecular Modeling of 1 5 Phenylpyridin 3 Yl 1,4 Diazepane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) methods are fundamental in computational drug discovery for elucidating the electronic properties of a molecule. mdpi.com Methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to calculate the electronic structure, molecular geometries, and binding energies of ligands such as 1-(5-Phenylpyridin-3-yl)-1,4-diazepane. mdpi.com

These calculations provide a detailed picture of the molecule's electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The resulting molecular electrostatic potential (MEP) map highlights regions of positive and negative potential, which are critical for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions with a receptor. For this compound, the nitrogen atoms of the pyridine (B92270) and diazepane rings are expected to be key electronegative regions, crucial for forming hydrogen bonds or other electrostatic interactions within the nAChR binding site. nih.govnih.gov The reactivity profile derived from QM helps in predicting how the molecule will orient itself and interact within the complex biological environment of a receptor's binding pocket.

Molecular Dynamics (MD) Simulations to Probe Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of the ligand-receptor complex over time. researchgate.net For this compound, MD simulations are used to study its interaction with nAChRs, providing insights that static models like docking cannot capture. nih.gov These simulations, often run for hundreds of nanoseconds, track the movements of every atom in the system, including the ligand, the protein, and surrounding solvent molecules. plos.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which assesses the stability of the complex. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. plos.org Additionally, the Root Mean Square Fluctuation (RMSF) analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. plos.org For this compound interacting with an nAChR, MD simulations can reveal the persistence of key hydrogen bonds, hydrophobic contacts, and cation-π interactions, confirming the stability of the binding mode predicted by docking. sciforum.net

Molecular Docking Methodologies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com This method is instrumental in studying how this compound and its analogs fit into the binding site of nAChRs. nih.gov Docking algorithms sample a wide range of conformations of the ligand within the receptor's active site and use a scoring function to estimate the binding affinity for each pose. mdpi.com

Studies involving analogs of 1-(pyridin-3-yl)-1,4-diazepane have shown that these compounds bind at the interface between subunits of the nAChR. nih.govnih.gov For the α4β2 nAChR subtype, the binding pocket is located at the interface of an α4 (+) subunit and a β2 (-) subunit. scirp.org Docking analyses have revealed key interactions:

Hydrogen Bonds: The nitrogen on the pyridine ring often acts as a hydrogen bond acceptor. nih.govscirp.org

Hydrophobic Interactions: The phenyl group of the compound engages in hydrophobic interactions with non-polar residues in the binding pocket. scirp.org

Cation-π Interactions: The protonated nitrogen of the diazepane ring can form a crucial cation-π interaction with the electron-rich aromatic side chain of a tryptophan or tyrosine residue, a hallmark of nAChR agonist binding. nih.govsciforum.net

Research using a homology model of the human α4β2 nAChR identified specific residues involved in binding ligands like this compound. These include hydrophobic interactions with residues V96, L97, and F151 of the α4 subunit and L111, F119, and F121 of the β2 subunit, as well as hydrogen bonds with S153 and W154 of the α4 subunit. scirp.orgresearchgate.net

Table 1: Predicted Interactions of this compound with α4β2 nAChR

Interaction Type Key Residues (α4 subunit) Key Residues (β2 subunit)
Hydrophobic V96, L97, F151 L111, F119, F121
Hydrogen Bonding S153, W154 -

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Diazepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For 1,4-diazepane derivatives, QSAR models are developed to predict their binding affinity or functional activity at nAChRs based on various molecular descriptors. These descriptors can encode physicochemical properties like hydrophobicity, electronic properties, and steric features.

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of the molecules. The GRID/GOLPE (Generating Optimal Linear PLS Estimations) approach is a powerful 3D-QSAR methodology. nih.govacs.org It involves placing the aligned molecules of a dataset into a 3D grid and calculating the steric and electrostatic interaction energies at each grid point with various chemical probes (e.g., a water probe, a methyl probe). researchgate.net

The resulting energy values form a large matrix of descriptors, which is then analyzed using Partial Least Squares (PLS) regression to build a predictive model. nih.govresearchgate.net The quality and predictive power of the model are rigorously assessed through statistical validation, including cross-validation (leave-one-out or leave-many-out) to calculate q² and validation with an external test set to calculate r²_pred. A robust 3D-QSAR model can then be used to predict the activity of new, unsynthesized 1,4-diazepane derivatives. researchgate.net

A significant advantage of 3D-QSAR models like those from GRID/GOLPE is their interpretability. The results are often visualized as 3D contour maps superimposed on a reference molecule. nih.govacs.org These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, suggesting they may fit into a spacious hydrophobic pocket in the receptor. Yellow contours indicate regions where steric bulk is detrimental, likely due to a steric clash with the receptor surface.

Electrostatic Contour Maps: Blue contours often mark areas where positive electrostatic potential is favorable, suggesting an interaction with a negatively charged residue in the receptor. Red contours indicate regions where negative potential is beneficial, pointing to a possible hydrogen bond acceptor site or interaction with a positively charged residue.

By inspecting these maps for a QSAR model of 1,4-diazepane derivatives, chemists can gain a clear understanding of the steric and electronic requirements of the nAChR binding site and rationally design new compounds with improved affinity. nih.govacs.org

Homology Modeling of Nicotinic Acetylcholine (B1216132) Receptors for Ligand Interaction Studies

While high-resolution crystal structures of some nAChRs exist, obtaining a structure for every specific subtype (like the human α4β2 receptor) complexed with a particular ligand is often not feasible. researchgate.net Homology modeling provides a solution by building an atomic-resolution 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). scirp.orgsemanticscholar.org

For nAChRs, the molluskan acetylcholine-binding proteins (AChBPs) are excellent templates. nih.govresearchgate.net AChBPs are soluble proteins that are structurally and pharmacologically very similar to the extracellular ligand-binding domain of nAChRs. nih.gov Researchers have successfully constructed homology models of the human α4β2 nAChR's extracellular domain using AChBP crystal structures as templates. scirp.orgresearchgate.net These models are then refined and validated before being used for further computational studies. The resulting homology model serves as the receptor structure for molecular docking and MD simulations with ligands like this compound, allowing for detailed investigation of ligand-receptor interactions in the absence of an experimental crystal structure. nih.govresearchgate.net

Table 2: List of Compounds

Compound Name
This compound

Structure Activity Relationship Sar Investigations of 1 5 Phenylpyridin 3 Yl 1,4 Diazepane Derivatives

Impact of Substituents on the Pyridine (B92270) Moiety on Receptor Binding Affinity

The pyridine moiety of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane derivatives serves as a crucial recognition element at the nAChR binding site. Modifications to this ring system, including the phenyl substituent, can dramatically alter binding affinity and subtype selectivity. SAR studies on analogous nicotinic ligands, such as derivatives of epibatidine (B1211577) and nicotine (B1678760), provide a framework for understanding these effects.

Research on 2'-pyridine ring substituted analogs of epibatidine has shown that the nature of the substituent significantly influences binding affinity for various nAChR subtypes. nih.gov For instance, introducing a bromo group resulted in 4- to 55-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov Similarly, a fluoro substitution led to a 52- to 875-fold increase in preference for β2-containing receptors, while an amino group conferred a 10- to 115-fold selectivity for these receptors. nih.gov Conversely, hydroxy and dimethylamino substituents resulted in affinities too low for accurate measurement, indicating that not all substitutions are favorable. nih.gov

Studies on nicotine analogs further underscore the importance of substituents on the pyridine ring. The lipophilicity and steric volume of groups at the 6-position of the pyridine ring were found to modulate nAChR affinity. researchgate.net While increased lipophilicity can be beneficial, excessive steric bulk leads to decreased affinity. researchgate.net This suggests a finely tuned balance between electronic and steric properties is required for optimal receptor engagement. For the this compound scaffold, this implies that substituents on either the pyridine or the phenyl ring can modulate binding. Electron-withdrawing or electron-donating groups on the phenyl ring, as well as substitutions at other positions on the pyridine core, would be expected to alter the electronic landscape and steric profile of the ligand, thereby impacting its binding characteristics.

Table 1: Impact of Pyridine Ring Substituents on nAChR Affinity in Epibatidine Analogs Data inferred from analogous compounds.

Substituent at 2'-PyridineEffect on Binding AffinitySubtype SelectivityCitation
BromoMaintained high affinity4- to 55-fold greater for β2- vs. β4-containing receptors nih.gov
FluoroMaintained high affinity52- to 875-fold greater for β2- vs. β4-containing receptors nih.gov
AminoMaintained high affinity10- to 115-fold greater for β2- vs. β4-containing receptors nih.gov
NorchloroMaintained high affinity114- to 3500-fold greater for β2- vs. β4-containing receptors nih.gov
HydroxyAffinity too low to measureN/A nih.gov
DimethylaminoAffinity too low to measureN/A nih.gov

Influence of Substituent Nature (e.g., Phenyl versus Ethoxy) on Ligand Efficacy at α4β2 nAChRs

The nature of the substituent at the 5-position of the pyridine ring plays a pivotal role in determining not just binding affinity but also ligand efficacy—whether the compound acts as an agonist, partial agonist, or antagonist. The comparison between a phenyl group and an ethoxy group at this position highlights the distinct contributions of different chemical moieties.

A phenyl group, as in the parent compound, is a bulky, aromatic system capable of engaging in π-π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, within the receptor's binding pocket. nih.gov This interaction can stabilize the ligand-receptor complex in a specific conformation that may favor receptor activation.

In contrast, replacing the phenyl group with an ethoxy group introduces a smaller, more flexible, and polar substituent. The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, forming interactions with donor residues in the binding site. nih.gov Studies on structurally related pyridyl ethers have demonstrated that such hydrogen-bonding interactions, either direct or water-mediated, are critical features for α4β2 affinity. nih.gov For example, a hydroxylated pyridyl ether analog of N-methyl prolinol was found to be a potent α4β2 superagonist, showcasing high efficacy. nih.gov

Therefore, substituting the 5-phenyl group with a 5-ethoxy group would fundamentally change the ligand's interaction profile. The loss of potential π-π stacking would be offset by the gain of a hydrogen bond acceptor. This change could alter the ligand's functional activity, potentially shifting its profile from a partial agonist to a full agonist or vice-versa, depending on how the new interactions stabilize the active versus resting states of the α4β2 nAChR. The benzene (B151609) substitution pattern has been shown to be involved in controlling not only partial agonist activity but also selectivity between different receptor stoichiometries. unimi.it

Table 2: Comparative Influence of Phenyl vs. Ethoxy Substituents on Ligand Properties at α4β2 nAChRs Properties inferred from SAR studies of analogous compounds.

Feature5-Phenyl Substituent5-Ethoxy SubstituentPotential Impact on EfficacyCitation
Primary Interaction π-π stacking with aromatic residuesHydrogen bond acceptor (oxygen atom)Alteration of ligand-induced conformational change nih.gov
Size/Sterics Bulky, rigidSmaller, flexibleDifferent fit within the binding pocket nih.gov
Polarity Non-polarPolarPotential for new interactions with polar residues nih.gov
Expected Efficacy May favor partial agonism through specific stackingMay promote higher efficacy (agonism/superagonism) via H-bondingThe balance of interactions determines the degree of receptor activation nih.gov

Role of the 1,4-Diazepane Ring System and its Nitrogen Atoms in Modulating Activity

The 1,4-diazepane ring is a quintessential component of the pharmacophore for this class of nicotinic ligands. The established nicotinic pharmacophore requires a cationic nitrogen and a hydrogen-bond acceptor feature. nih.gov In the case of 1-(pyridin-3-yl)-1,4-diazepane (NS3531), a close analog of the title compound, the distal nitrogen atom of the diazepane ring (N4) fulfills the role of the cationic center at physiological pH. nih.gov This positively charged nitrogen is believed to form a critical cation-π interaction with an aromatic residue (e.g., TrpB) in the nAChR binding site, an interaction essential for anchoring the ligand and initiating receptor gating.

The nitrogen atom at the 1-position (N1) serves as the linker to the pyridine moiety. While not the primary cationic head, its basicity and the geometry of its connection to the pyridine ring are important for orienting the entire molecule correctly within the binding site.

Comparative SAR Analysis with Related Nitrogen-Containing Heterocyclic Scaffolds

The choice of the 1,4-diazepane ring as the basic nitrogenous scaffold is significant, and comparing it with other heterocyclic systems like piperazine (B1678402) and piperidine (B6355638) reveals important SAR trends. These scaffolds all serve to present a basic nitrogen atom as the cationic head for receptor interaction, but their size, shape, and flexibility lead to different pharmacological profiles.

Piperidine: This six-membered, single-nitrogen heterocycle is a common scaffold in many CNS-active compounds. It is less flexible than diazepane. The rigidity can be beneficial, pre-organizing the molecule into a favorable conformation for binding and reducing the entropic cost. However, this same rigidity can also prevent optimal interaction if the scaffold's geometry is not perfectly complementary to the binding site.

Piperazine: The piperazine ring is another six-membered heterocycle but contains two nitrogen atoms in a 1,4-relationship, similar to diazepane. It is widely considered a "privileged scaffold" in drug design. nih.gov Like diazepane, one nitrogen can be used for attachment to an aromatic system while the other acts as the basic center. Piperazine is conformationally more constrained than diazepane, typically adopting a chair conformation. This moiety is often used to improve physicochemical properties such as solubility and basicity, which in turn can modulate pharmacokinetic and pharmacodynamic profiles. nih.gov

1,4-Diazepane: The seven-membered diazepane ring offers greater conformational flexibility than both piperidine and piperazine. chemisgroup.us This allows its derivatives to adapt to the topology of the receptor binding site more effectively, potentially leading to higher affinity. However, this flexibility can sometimes lead to reduced selectivity, as the molecule may be able to bind to multiple receptor subtypes. The larger ring also increases the distance between the two nitrogen atoms compared to piperazine, which can alter the vector and distance between the cationic head and the hydrogen-bonding region of the molecule, a critical parameter for nAChR activity.

Table 3: Comparative Features of Common Nitrogen-Containing Heterocyclic Scaffolds

ScaffoldRing SizeNumber of NitrogensKey FeaturesRelevance in Ligand Design
Piperidine 6-membered1Relatively rigid chair conformationProvides a fixed vector for the cationic nitrogen; reduces entropic penalty upon binding.
Piperazine 6-membered2 (at 1,4)Chair conformation; two sites for substitution; improves physicochemical properties. nih.govVersatile scaffold for modulating PK/PD properties; well-defined distance between nitrogens. nih.gov
1,4-Diazepane 7-membered2 (at 1,4)Conformationally flexible (chair, boat, twist forms); larger N-to-N distance. chemisgroup.usresearchgate.netAllows for adaptation to binding site topology; increased conformational space may enhance affinity but can reduce selectivity.

Mechanistic Elucidation of 1 5 Phenylpyridin 3 Yl 1,4 Diazepane S Interaction with Nicotinic Acetylcholine Receptors Nachrs

Characterization of Agonist Activity at α4β2 nAChR Subtypes

Agonists at nAChRs are ligands that bind to the receptor and induce a conformational change that opens the ion channel, leading to cation influx and neuronal depolarization. The activity of a compound like 1-(5-Phenylpyridin-3-yl)-1,4-diazepane is characterized by its ability to activate the α4β2 nAChR subtype. Classical agonists satisfy the key requirements of the nicotinic pharmacophore, which includes a cationic nitrogen atom and a hydrogen bond acceptor feature. nih.gov

In the case of the related compound 1-(pyridin-3-yl)-1,4-diazepane, the diazepane ring provides the cationic nitrogen, while the pyridine (B92270) nitrogen serves as the hydrogen bond acceptor, fulfilling the pharmacophore requirements for an agonist. nih.gov The agonist activity is typically quantified by two main parameters: potency (EC₅₀), the concentration required to elicit 50% of the maximal response, and efficacy (Iₘₐₓ), the maximum response a compound can produce relative to a full agonist like acetylcholine (B1216132) or epibatidine (B1211577). The phenyl substitution on the pyridine ring of this compound would be expected to modulate these properties by altering the electronic and steric characteristics of the molecule's interaction with the receptor's binding site.

Investigation of Intersubunit Bridge Formation as a Critical Determinant of Agonist Efficacy

The efficacy of an agonist at a nAChR is fundamentally linked to its ability to stabilize the open, or active, state of the receptor channel. This stabilization is achieved through a series of intricate molecular interactions at the agonist binding site, located at the interface between subunits (e.g., between an α4 and a β2 subunit). Upon binding, an agonist induces conformational changes that are transmitted throughout the receptor protein.

A critical aspect of this process is the formation and strengthening of a network of interactions, sometimes referred to as "intersubunit bridges," between the ligand and amino acid residues from both adjacent subunits. These interactions effectively "clamp" the subunits together in a conformation that favors channel opening. The specific nature of these bridges—including hydrogen bonds, cation-π interactions, and van der Waals forces—and their stability determine how effectively the binding energy of the ligand is converted into the mechanical work of opening the channel, thereby dictating the agonist's efficacy.

Analysis of Receptor Activation Mechanisms and C-loop Conformational Dynamics

The activation of nAChRs is a dynamic process initiated by the binding of an agonist to the orthosteric site. A key structural element in this mechanism is the "C-loop," a flexible loop of amino acid residues on the principal (α) subunit that partially covers the binding pocket. When an agonist binds, the C-loop undergoes a significant conformational change, typically closing down over the bound ligand. nih.gov

This "capping" motion of the C-loop is a crucial step in the activation cascade. It stabilizes the agonist within the binding pocket and triggers a series of concerted movements in other domains of the receptor, ultimately leading to the opening of the transmembrane ion pore. The extent and stability of this C-loop closure are directly correlated with the agonist's efficacy. Full agonists induce a more complete and stable C-loop closure, whereas partial agonists may induce a less stable or incomplete conformational change, resulting in a lower probability of channel opening.

Ligand-Induced Conformational Changes within Receptor Binding Pockets

The binding of an agonist like this compound into the nAChR binding pocket is not a simple lock-and-key event but rather an "induced fit" process. The binding pocket itself is conformationally flexible, and the arrival of the ligand induces rearrangements of the surrounding amino acid side chains to achieve a more stable, lower-energy complex. nih.gov

Application of Radioligand Competition Assays for Binding Profile Determination

Radioligand competition assays are a fundamental technique used to determine the binding affinity of a test compound for a specific receptor. nih.gov This method involves incubating a preparation of membranes from cells expressing the target receptor (e.g., human α4β2 nAChRs) with a fixed concentration of a high-affinity radiolabeled ligand (a "radioligand"), such as [³H]-epibatidine, in the presence of varying concentrations of the unlabeled test compound. unimi.it

The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, and the amount of radioactivity bound to the membranes decreases. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. From this competition curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value signifies a higher binding affinity.

CompoundReceptor SubtypeRadioligandKᵢ (nM)
Compound Xα4β2[³H]-Epibatidine0.13
Compound Yα4β2[³H]-Epibatidine0.81
Vareniclineα4β2[³H]-Epibatidine0.06

Note: The data in this table are illustrative and based on findings for representative nAChR ligands to demonstrate typical results from radioligand binding assays. nih.gov Kᵢ values for this compound are not specified in the provided sources.

Advanced Spectroscopic and Spectrometric Methodologies in Research on 1 5 Phenylpyridin 3 Yl 1,4 Diazepane Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Conformational and Configurational Analysis

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the complex spectra of these analogs. numberanalytics.comipb.pt This complete assignment is the foundation for more advanced conformational studies.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful for conformational analysis. diva-portal.org These techniques detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial distance constraints to define the molecule's spatial arrangement. diva-portal.org For instance, in studies of related N,N-disubstituted-1,4-diazepane antagonists, NOE data revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov

Variable Temperature (VT) NMR: Given the flexibility of the diazepine (B8756704) ring, VT-NMR is employed to study the dynamic processes of conformational interconversion. researchgate.net By lowering the temperature, the rate of exchange between different conformations can be slowed on the NMR timescale, allowing for the observation and characterization of individual conformers. This method can determine the energy barriers for processes like ring inversion. researchgate.net For N-substituted 2-benzazepines, a related heterocyclic system, VT ¹H NMR studies identified a single chair-to-chair interconversion barrier of approximately 11 kcal mol⁻¹. researchgate.netrsc.org

Interactive Data Table: Advanced NMR Techniques in Conformational Analysis

NMR TechniquePrimary Application for Diazepane AnalogsType of Information Obtained
COSY (Correlation Spectroscopy)Assigning proton signals¹H-¹H spin-spin coupling networks, identifying adjacent protons. numberanalytics.com
HSQC/HMQCCorrelating protons to directly attached carbons¹H-¹³C one-bond correlations for carbon skeleton mapping. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation)Establishing long-range proton-carbon connectivityConnectivity across multiple bonds (2-3 bonds), linking different parts of the molecule. ipb.pt
NOESY/ROESYDetermining spatial proximity of protonsThrough-space correlations, providing inter-proton distance constraints for 3D structure and conformational analysis. diva-portal.org
Variable Temperature (VT) NMRStudying dynamic conformational equilibriaThermodynamic and kinetic parameters (e.g., energy barriers) of conformational changes like ring inversion. researchgate.net

Mass Spectrometric Approaches for Reaction Mechanism Elucidation and Ligand-Protein Complex Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. In the context of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane analogs, advanced MS methods are applied to investigate how these molecules are formed and how they interact with biological macromolecules.

Reaction Mechanism Elucidation: Understanding the synthetic pathways is crucial for optimizing the production of these compounds. MS can be used to identify transient intermediates and byproducts in a reaction mixture, providing evidence for a proposed mechanism. For example, studies on the reductive amination forming N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines used computational methods alongside experimental analysis to detail a mechanism involving a nucleophilic attack of an amine-nitrogen on a carbonyl-carbon, followed by H-transfer and reduction. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can track the evolution of reactants, intermediates, and products over time. researchgate.net The fragmentation patterns observed in the mass spectrometer (MS/MS) can also help to elucidate the structure of these transient species.

Ligand-Protein Complex Characterization: A primary goal in medicinal chemistry is to understand how a potential drug molecule (ligand) binds to its protein target. Native mass spectrometry, which uses gentle ionization techniques like electrospray ionization (ESI), allows for the study of non-covalent protein-ligand complexes in the gas phase. nih.govrsc.org

Binding Stoichiometry: By analyzing the mass of the intact complex, native MS can unambiguously determine the ratio in which the ligand binds to the protein (e.g., 1:1, 2:1). nih.gov

Binding Affinity: Through titration experiments or competition assays analyzed by MS, it is possible to measure or rank the binding affinities (e.g., dissociation constant, Kd) of different analogs to a target protein. nih.gov The relative intensities of the bound and unbound protein signals in the mass spectrum can be used to quantify the extent of binding.

Hydrogen/Deuterium (B1214612) Exchange (HDX) MS: This powerful technique provides information about the location of the binding site and any conformational changes in the protein upon ligand binding. nih.gov The protein is exposed to a deuterated solvent, and the rate at which backbone amide protons exchange with deuterium is measured by MS. Regions of the protein that are involved in ligand binding or undergo a conformational change are often protected from exchange, resulting in a lower rate of deuterium uptake. nih.gov

Interactive Data Table: Mass Spectrometric Approaches

Mass Spectrometry TechniqueApplication for Diazepane AnalogsKey Research Findings
LC-MS/MSReaction mechanism studiesIdentification of reaction intermediates and byproducts; elucidation of fragmentation pathways to confirm structures. researchgate.net
Native ESI-MSCharacterizing non-covalent ligand-protein complexesDetermination of binding stoichiometry and measurement of binding affinity (Kd). nih.govnih.gov
Hydrogen/Deuterium Exchange (HDX) MSMapping ligand binding sites and protein conformational changesIdentifies regions of the protein protected from solvent upon ligand binding, revealing the interaction interface. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS)Separating protein conformers and complexesProvides information on the shape and size of protein-ligand complexes and can distinguish between different conformational states. nih.gov

Future Directions in Research on 1 5 Phenylpyridin 3 Yl 1,4 Diazepane and Its Analogs

Exploration of Novel Target Interactions and Receptor Subtype Selectivity

A significant avenue for future research on 1-(5-phenylpyridin-3-yl)-1,4-diazepane and its analogs lies in the comprehensive exploration of their interactions with novel biological targets. While the diazepane moiety is known to interact with various receptors, a systematic screening of this specific scaffold against a wide array of protein families could unveil previously unconsidered therapeutic applications. Techniques such as high-throughput screening against diverse receptor panels, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, will be instrumental in identifying new biological activities.

Furthermore, achieving receptor subtype selectivity is a critical goal in modern drug discovery to enhance therapeutic efficacy and minimize off-target side effects. For instance, in the context of neurotransmitter receptors that exist in multiple isoforms, developing ligands that can discriminate between these subtypes is paramount. Future studies should focus on elucidating the structural determinants of selectivity for the this compound scaffold. This can be achieved by systematically modifying the phenyl and pyridinyl substituents and the diazepane ring to probe interactions with specific amino acid residues within the binding pockets of different receptor subtypes. Understanding these interactions at a molecular level will be crucial for designing next-generation analogs with superior selectivity profiles.

Design Principles for Ligands with Precisely Tuned Functional Profiles

The functional activity of a ligand, whether it acts as an agonist, antagonist, or allosteric modulator, is a critical determinant of its therapeutic effect. A key future direction will be to establish clear design principles that allow for the precise tuning of the functional profiles of this compound analogs. This involves a deep understanding of the structure-activity relationships (SAR) that govern functional efficacy.

Systematic medicinal chemistry campaigns will be necessary to explore how modifications to the core scaffold impact functional activity. For example, altering the electronics and sterics of the phenyl and pyridinyl rings, as well as exploring different substitution patterns on the 1,4-diazepane ring, can lead to compounds with a spectrum of functional activities. The goal is to develop a predictive understanding of how specific structural features translate into desired biological responses. This will enable the rational design of ligands with tailored functional profiles, such as partial agonists with a ceiling effect to prevent overstimulation or biased agonists that selectively activate certain downstream signaling pathways.

Development of Advanced Computational Models for Predictive Ligand Design

Advanced computational models are becoming indispensable tools in the rational design of novel therapeutic agents. For the this compound series, the development and application of sophisticated in silico methods will be crucial for accelerating the discovery of new analogs with improved properties.

Table 1: Computational Approaches in Ligand Design

Computational MethodApplication in Drug Design
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to estimate binding affinity.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity to predict the activity of new analogs.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to understand the dynamic nature of ligand-receptor interactions.

Future research should focus on creating robust and validated computational models specifically for the this compound scaffold. These models can be used to perform virtual screening of large compound libraries to identify new hits, predict the binding affinity and selectivity of designed analogs, and provide insights into the molecular basis of their activity. By leveraging these predictive models, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Ligand-Receptor Systems

A comprehensive understanding of how this compound and its analogs interact with their biological targets requires the integration of knowledge and techniques from multiple scientific disciplines. Future research in this area will benefit greatly from a multidisciplinary approach that combines medicinal chemistry, structural biology, computational chemistry, and pharmacology.

This integrated strategy would involve a continuous feedback loop between these disciplines. For instance, medicinal chemists would synthesize novel analogs, which would then be characterized pharmacologically. Structural biologists could then determine the crystal or cryo-EM structures of the most promising ligands in complex with their target receptors, providing a detailed picture of the binding interactions. This structural information would, in turn, inform the next round of computational modeling and ligand design. This iterative cycle of design, synthesis, testing, and structural elucidation will be essential for a holistic understanding of the ligand-receptor system and for the successful development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Optimization :

  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis (e.g., ANOVA) identifies critical factors .
  • In-line monitoring : Use spectroscopic tools (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Q. Basic

  • NMR analysis : Assign peaks using 2D NMR (HSQC, HMBC) to confirm the phenylpyridine-diazepane linkage. Compare experimental shifts with simulated data from quantum mechanical calculations (e.g., DFT) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₆H₁₉N₃) and detects fragmentation patterns .

Q. Advanced :

  • InChI key cross-referencing : Compare the experimental InChI key (from ) with computational databases to verify stereochemical integrity .

What advanced computational strategies predict the reactivity of this compound in catalytic systems?

Q. Advanced

  • Reaction path sampling : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify energetically favorable pathways .
  • Machine learning (ML) : Train models on existing diazepane derivatives to predict regioselectivity in substitution reactions. Feature engineering includes electronic parameters (HOMO/LUMO) and steric maps .

How should researchers address contradictions in experimental vs. computational binding affinity data for this compound?

Q. Advanced

  • Error source analysis :
    • Experimental : Validate assay conditions (e.g., pH, ionic strength) and control for non-specific binding.
    • Computational : Reassess force field parameters (e.g., partial charges) in molecular docking simulations.
  • Consensus scoring : Integrate multiple computational methods (e.g., MM-PBSA, QM/MM) to reduce bias .

What methodologies are recommended for studying substituent effects on the diazepane ring's conformational flexibility?

Q. Advanced

  • Dynamic NMR : Measure coalescence temperatures to quantify ring puckering kinetics in substituted analogs .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to analyze torsional angles and free energy landscapes. Compare with X-ray crystallography data (if available) .

How can researchers design stability studies to evaluate degradation pathways under varying conditions?

Q. Basic

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline). Monitor degradation products via LC-MS .
  • Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life from high-temperature data .

What experimental frameworks integrate high-throughput screening with mechanistic studies for this compound?

Q. Advanced

  • Microfluidic platforms : Screen reaction conditions (e.g., catalysts, solvents) in parallel while collecting kinetic data .
  • Operando spectroscopy : Couple Raman or UV-vis with flow reactors to capture intermediate species in real time .

How can researchers reconcile discrepancies between in vitro and in silico solubility predictions?

Q. Methodology :

  • Solvent parameterization : Refine computational models using COSMO-RS with experimentally determined solubility data.
  • Ternary phase diagrams : Map solubility as a function of co-solvents (e.g., DMSO, PEG) to identify outliers .

What strategies validate the selectivity of this compound in multi-target enzyme inhibition assays?

Q. Advanced

  • Kinetic competition assays : Use fluorescent probes to distinguish primary vs. off-target binding .
  • Proteome-wide profiling : Apply activity-based protein profiling (ABPP) to confirm target specificity .

How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced

  • Generative models : Use VAEs or GANs to propose novel analogs with optimized LogP and bioavailability .
  • Meta-analysis : Train ML models on ChEMBL or PubChem data to predict ADMET profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.